Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate
Description
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate (C₁₆H₂₀O₄) is a multifunctional benzoate ester characterized by a substituted aromatic ring. Its structure includes:
- Ethyl ester at position 1 (carboxylic acid group).
- Methyl substituent at position 2.
- Ethyl chain at position 3.
- Hydroxyl (-OH) group at position 4.
- Allyl (prop-2-enyl) group at position 5.
The hydroxyl group enhances hydrogen-bonding capacity, while the allyl and ethyl groups contribute to lipophilicity.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxy-2-methyl-5-prop-2-enylbenzoate |
InChI |
InChI=1S/C15H20O3/c1-5-8-11-9-13(15(17)18-7-3)10(4)12(6-2)14(11)16/h5,9,16H,1,6-8H2,2-4H3 |
InChI Key |
WFSPURUWJRLXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1C)C(=O)OCC)CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate typically involves esterification reactions. One common method is the reaction of 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where the allyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-)
Major Products Formed
Oxidation: Formation of 5-allyl-3-ethyl-4-oxo-2-methylbenzoate
Reduction: Formation of 5-allyl-3-ethyl-4-hydroxy-2-methylbenzyl alcohol
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemistry
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate serves as a starting material for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is studied for its potential antimicrobial and antioxidant properties . Its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
Medicine
The compound has been investigated for its therapeutic effects , particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit pathways involved in inflammation and cancer cell proliferation.
Industry
In the industrial sector, this compound is utilized in the production of fragrances , flavors , and pharmaceuticals due to its unique chemical properties.
The compound's biological activities are summarized in the following table:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-15-dependent proliferation | |
| Antioxidant | Potential to scavenge free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anti-inflammatory Activity
A notable study examined the anti-inflammatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results demonstrated significant inhibition of IL–15 signaling pathways, leading to reduced cell proliferation and cytokine secretion (TNF–α and IL–17). This suggests potential therapeutic applications in treating autoimmune diseases where IL–15 plays a crucial role .
Mechanism of Action
The mechanism of action of ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in the body. The allyl group can participate in electrophilic addition reactions, further modifying the compound’s biological activity.
Comparison with Similar Compounds
Methyl 2-Hydroxy-3-Methoxy-5-Prop-2-Enylbenzoate ()
Structural Differences :
| Feature | Target Compound | Methyl 2-Hydroxy-3-Methoxy-5-Prop-2-Enylbenzoate |
|---|---|---|
| Ester Group | Ethyl (C₂H₅) at position 1 | Methyl (CH₃) at position 1 |
| Position 2 | Methyl (CH₃) | Hydroxyl (-OH) |
| Position 3 | Ethyl (C₂H₅) | Methoxy (-OCH₃) |
| Position 4 | Hydroxyl (-OH) | Unsubstituted |
| Position 5 | Allyl (CH₂CHCH₂) | Allyl (CH₂CHCH₂) |
Key Implications :
- Substituent Positions : The hydroxyl group at position 4 (target) vs. position 2 (analog) alters electronic distribution, affecting acidity (pKa) and hydrogen-bonding interactions.
- Functional Groups : The ethyl (electron-donating) vs. methoxy (electron-withdrawing) groups at position 3 influence aromatic ring reactivity and metabolic stability .
Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates ()
Structural Differences :
| Feature | Target Compound | Benzoxazole Derivatives |
|---|---|---|
| Core Structure | Benzoate ester | Benzoxazole fused ring system |
| Ester Position | Position 1 | Position 5 (benzoxazole ring) |
| Substituents | Allyl, ethyl, hydroxyl, methyl | Aryl groups at position 2 |
Key Implications :
- Aromaticity and Reactivity : The benzoxazole core () introduces rigidity and π-conjugation, enhancing UV absorption and fluorescence properties compared to the flexible benzoate ester .
- Ester Position : Ester placement at position 5 (benzoxazole) vs. position 1 (target) may alter metabolic pathways, as esterases often target terminal esters preferentially.
Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates ()
Structural Differences :
| Feature | Target Compound | Imidazole Derivatives |
|---|---|---|
| Core Structure | Benzoate ester | Imidazole ring with aryl substituents |
| Functional Groups | Hydroxyl, allyl, ethyl | Aryl, methyl, phenyl |
Key Implications :
- Biological Activity : Imidazole derivatives often exhibit antimicrobial or anticancer activity, whereas the hydroxyl and allyl groups in the target compound may confer antioxidant properties .
Biological Activity
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate is a benzoate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes an allyl group and a hydroxy substituent on a benzoic acid framework. This configuration is significant as it may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-15-dependent proliferation | |
| Antioxidant | Potential to scavenge free radicals | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anti-inflammatory Activity
In a recent study, this compound was tested for its ability to inhibit IL–15 signaling pathways in human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in cell proliferation and cytokine secretion (TNF–α and IL–17), suggesting a promising therapeutic application in autoimmune diseases where IL–15 plays a crucial role .
Case Study: Antioxidant Potential
Another investigation focused on the antioxidant capacity of similar benzoic acid derivatives. The study employed various assays to evaluate the ability to reduce oxidative stress markers in vitro. The findings demonstrated that compounds with structural similarities to this compound showed significant radical scavenging activity, highlighting its potential use as an antioxidant agent in therapeutic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
